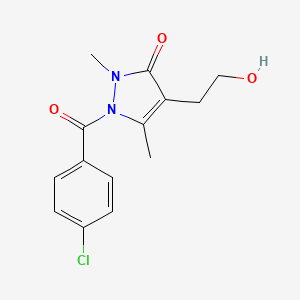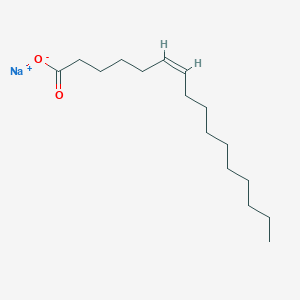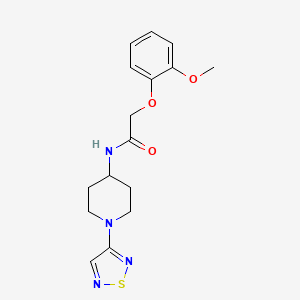
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one, also known as 4-chlorobenzoyl-2-hydroxyethyl-2,5-dimethylpyrazol-3-one (CHEDMP), is a synthetic organic compound that has been widely used in scientific research and laboratory experiments. CHEDMP has a wide range of applications and has been found to be a useful reagent in organic synthesis. It is also used as a catalyst in the synthesis of organic compounds.
Scientific Research Applications
Synthesis and Characterization
- Novel pyrazole derivatives, including compounds similar to the specified chemical, have been synthesized for various research applications. One study details the synthesis of a novel compound through condensation processes, emphasizing the significance of such compounds in chemical research and their structural uniqueness (Naganagowda & Petsom, 2012).
Antibacterial Properties
- Research has demonstrated that some pyrazolone derivatives exhibit antibacterial activities. A study synthesized a series of Schiff bases containing a pyrazolone structure and found moderate to strong antibacterial activity against various bacterial strains, highlighting the potential of these compounds in antibacterial applications (Asiri & Khan, 2010).
Herbicidal Activity
- Pyrazolone derivatives have been tested for their herbicidal activity. One research found that compounds like 1,3-dimethyl-4-acyl-pyrazol-5-yl carbamates showed phytotoxic effects on seed germination and seedling growth, indicating potential use in agricultural research and applications (Lee, Park, & Kim, 1989).
Corrosion Inhibition
- Schiff base compounds derived from pyrazolone have been studied for their ability to inhibit corrosion. One study showed that a Schiff base compound significantly reduced the corrosion rate of steel in acidic conditions, suggesting its potential as a corrosion inhibitor (Emregül & Hayvalı, 2006).
Fluorescent Chemosensors
- Pyrazolone-based compounds like HDDP have been used as fluorescent chemosensors for metal ions. A study demonstrated that a synthesized HDDP compound acted as a highly selective and sensitive sensor for Al3+ ions, indicating its use in chemical sensing and analysis (Asiri et al., 2018).
properties
IUPAC Name |
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-9-12(7-8-18)14(20)16(2)17(9)13(19)10-3-5-11(15)6-4-10/h3-6,18H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHNMUHZWULKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C(=O)C2=CC=C(C=C2)Cl)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorobenzoyl)-4-(2-hydroxyethyl)-2,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(propan-2-yl)-1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B2633929.png)




![(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride](/img/structure/B2633938.png)
![4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2633939.png)
amine](/img/structure/B2633940.png)
![(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633941.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2633946.png)
